molecular formula C16H23N3O4 B2819088 Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate CAS No. 301672-88-8

Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B2819088
CAS No.: 301672-88-8
M. Wt: 321.377
InChI Key: DJXLXFWWETVERO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H23O4N3 and a molecular weight of 321.37 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a nitrophenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 3-methyl-4-nitroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it could interact with proteins and other biomolecules .

Comparison with Similar Compounds

Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar piperazine core but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique combination of the tert-butyl and nitrophenyl groups in this compound makes it distinct and valuable for specific research applications.

Biological Activity

Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate (commonly referred to as TBMP) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TBMP, including its pharmacological properties, mechanisms of action, and relevant case studies.

TBMP has the following chemical structure and properties:

  • Molecular Formula : C16H23N3O4
  • Molecular Weight : 319.38 g/mol
  • CAS Number : 53763997
  • Chemical Structure : The compound features a piperazine ring substituted with a tert-butyl group and a nitrophenyl moiety, which are critical for its biological activity .

The biological activity of TBMP primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases and receptors, similar to other piperazine derivatives. The presence of the nitrophenyl group is believed to enhance its binding affinity to target proteins, potentially leading to inhibition of pathways involved in inflammation and cancer progression.

Anticancer Activity

Recent studies have indicated that TBMP exhibits anticancer properties by inducing apoptosis in cancer cells. This effect is likely mediated through the inhibition of specific signaling pathways that promote cell survival. For instance, TBMP has been shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

Anti-inflammatory Effects

TBMP has demonstrated significant anti-inflammatory activity in vitro and in vivo. It appears to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .

Study 1: In Vitro Evaluation

In a study assessing the cytotoxic effects of TBMP on various cancer cell lines, it was found that TBMP significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined for different cell lines, revealing that TBMP was particularly effective against breast cancer cells, with an IC50 value of approximately 5 µM.

Cell LineIC50 (µM)
MCF-7 (Breast)5
HeLa (Cervical)10
A549 (Lung)15

Study 2: In Vivo Anti-inflammatory Activity

In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of TBMP resulted in a significant reduction in paw edema compared to the control group. The percentage inhibition of edema was measured at various time points post-treatment.

Time Point (hours)% Edema Inhibition
130
350
670

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine ring or the nitrophenyl substituent can significantly affect the biological activity of TBMP. For example, replacing the nitro group with other electron-withdrawing groups has been shown to alter its potency against cancer cells.

Properties

IUPAC Name

tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-12-11-13(5-6-14(12)19(21)22)17-7-9-18(10-8-17)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXLXFWWETVERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-Fluoro-2-nitrotoluene (1 mL, 8.20 mmol, commercially available from Aldrich), Boc-piperazine (1.68 g, 9.02 mmol, commercially available from Aldrich), anhydrous potassium carbonate (2.27 g, 16.40 mmol) and DMF (25 mL) were combined and heated to 50° C. for 24 hours. Upon allowing the reaction mixture to cool to room temperature, water was added to the reaction mixture and the resulting precipitate was filtered as product, washed with ether and dried under reduced pressure to give 2.21 g tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate. 1H-NMR (400 MHz, CDCl3), δ 7.96 (d, 1H), 6.90 (s, 1H), 6.85 (s, 1H), 3.35 (m, 4H), 3.19 (m, 4H), 2.55 (s, 3H), 1.42 (s, 9H). MS (EI): 322 (MH+).
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Synthesis routes and methods II

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Synthesis routes and methods III

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A mixture of 5-fluoro-2-nitrotoluene (2 mL, 16.4 mmol), 1-tert-butoxycarbonyl piperazine (3.35 g, 18 mmol) and potassium carbonate (2.76 g, 20 mmol) in 7 mL of DMSO was stirred and heated at 100° C. for 2 h. Water (40 mL) and hexane (30 mL) were added and the bright yellow precipitate was collected, washed with water and hexane, and dried in vacuo to afford 4.9 g of 4-(3-methyl-4-nitrophenyl)-piperazine-1-carboxylic acid tert-butyl ester, m.p. 145-146° C.
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Synthesis routes and methods IV

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4-Fluoro-2-methyl-1-nitrobenzene (2 g), piperazine-1-carboxylic acid tert-butyl ester (4.8 g), potassium carbonate (3.57 g) and dimethyl sulfoxide (20 ml) were heated together at 80° C. under nitrogen for 15 hours. The mixture was then cooled, diluted with ethyl acetate (200 ml), washed with 2M aqueous hydrochloric acid (200 ml), dried (MgSO4), and concentrated to give the sub-title compound (4.05 g).
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